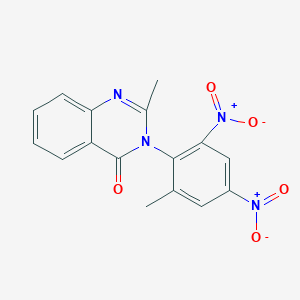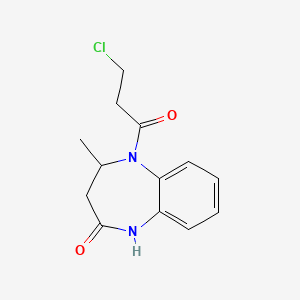
2-methyl-3-(2-methyl-4,6-dinitrophenyl)quinazolin-4(3H)-one
Vue d'ensemble
Description
2-methyl-3-(2-methyl-4,6-dinitrophenyl)quinazolin-4(3H)-one is a quinazolinone derivative that has been extensively studied for its potential applications in various fields of scientific research. This compound is known for its unique chemical structure, which makes it a promising candidate for developing new drugs and therapeutic agents.
Applications De Recherche Scientifique
2-methyl-3-(2-methyl-4,6-dinitrophenyl)quinazolin-4(3H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antibacterial and antifungal activity, making it a promising candidate for developing new antibiotics and antifungal agents. Additionally, this compound has been shown to have potent anti-inflammatory and analgesic effects, making it a potential therapeutic agent for treating inflammatory and pain-related disorders.
Mécanisme D'action
The exact mechanism of action of 2-methyl-3-(2-methyl-4,6-dinitrophenyl)quinazolin-4(3H)-one is not fully understood. However, it is believed to exert its antibacterial and antifungal effects by inhibiting the synthesis of bacterial and fungal cell walls. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
2-methyl-3-(2-methyl-4,6-dinitrophenyl)quinazolin-4(3H)-one has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a variety of bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, this compound has been shown to reduce inflammation and pain in animal models, suggesting that it may have potential therapeutic applications in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-3-(2-methyl-4,6-dinitrophenyl)quinazolin-4(3H)-one in lab experiments is its potent antibacterial and antifungal activity. This makes it a valuable tool for studying the mechanisms of bacterial and fungal growth and identifying potential targets for new antibiotics and antifungal agents. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 2-methyl-3-(2-methyl-4,6-dinitrophenyl)quinazolin-4(3H)-one. One area of interest is the development of new antibiotics and antifungal agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in humans. Finally, studies on the toxicity and safety of this compound are needed to determine its potential use in clinical settings.
Propriétés
IUPAC Name |
2-methyl-3-(2-methyl-4,6-dinitrophenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5/c1-9-7-11(19(22)23)8-14(20(24)25)15(9)18-10(2)17-13-6-4-3-5-12(13)16(18)21/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNMEYQLVSHRPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2C(=NC3=CC=CC=C3C2=O)C)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diethyl 5-amino-7-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylmethylene)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4291173.png)

![{3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B4291187.png)

![1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N-(1,3-benzodioxol-5-ylmethyl)-N'-phenylimidothiocarbamate](/img/structure/B4291204.png)
![ethyl 2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B4291205.png)
![1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl N-benzyl-N'-{4-[chloro(difluoro)methoxy]phenyl}imidothiocarbamate](/img/structure/B4291212.png)
![sec-butyl 14-amino-15-cyano-11-methyl-8-oxo-12,13-dioxatetracyclo[7.3.3.0~1,9~.0~2,7~]pentadeca-2,4,6,10,14-pentaene-10-carboxylate](/img/structure/B4291216.png)
![methyl 4-{[[(1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl)thio](methylimino)methyl]amino}benzoate](/img/structure/B4291224.png)
![4-bicyclo[2.2.1]hept-5-en-2-yl-4-oxobutane-1,1,2,2-tetracarbonitrile](/img/structure/B4291235.png)

![3,3'-hexane-1,6-diylbis(4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one)](/img/structure/B4291257.png)

![N-1,3-benzothiazol-2-yl-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4291266.png)